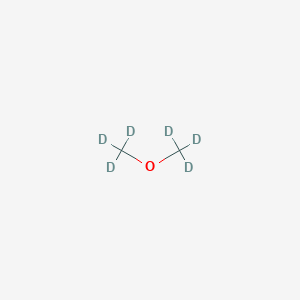

Dimethyl ether-d6

Vue d'ensemble

Description

Dimethyl ether (DME) is a compound of interest due to its applications in various fields, including as a clean alternative fuel and as a solvent in chemical reactions. The molecular structure of DME has been studied extensively, revealing that it has C2v symmetry with staggered methyl groups relative to the CO bonds . The molecule exhibits hindered internal rotation, which is a characteristic feature of its structure10.

Synthesis Analysis

The synthesis of DME can be achieved through several methods. One approach involves the use of hybrid catalysts composed of methanol synthesis catalysts and γ-alumina, where methanol is converted in situ to DME and water . Another innovative method utilizes a slurry reactor for a single-step reaction sequence from synthesis gas, combining methanol synthesis, methanol dehydration to DME, and water-gas shift reactions . This process is advantageous due to potential lower capital and operating costs compared to traditional methods.

Molecular Structure Analysis

The molecular structure of DME has been determined using microwave spectra and electron diffraction. The CO bond distance and the angle between the CO bonds have been found to be 1.410±0.003 Å and 111±43'±20', respectively . The CH distances and angles within the methyl groups are also well-characterized, with slight asymmetry observed in the methyl groups . The electron diffraction studies have provided bond distances and angles for DME, confirming the hindered internal rotation of the molecule10.

Chemical Reactions Analysis

DME is involved in various chemical reactions, including weak, improper C-H...O hydrogen bonding in the DME dimer, with an average interaction energy of about 1.9 kJ/mol . It also serves as a positive ion reagent in chemical ionization mass spectrometry (CIMS), where it forms characteristic fragment-molecule adducts with organic substrates . Additionally, DME has been used as a green solvent in the synthesis of O-alkyl trichloroacetimidates, offering an alternative to toxic and hazardous solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of DME are influenced by its molecular structure and the interactions it undergoes. The rotational parameters of the DME dimer indicate the presence of weak hydrogen bonds, which are shorter than typical C-H bonds . The use of DME in CIMS highlights its reactivity and the ability to form stable adducts with various organic compounds . As a solvent, DME's low boiling point allows for rapid evaporation and facile recovery, making it an environmentally friendly option .

Astrochemistry of Dimethyl Ether

DME is not only of interest on Earth but also in astrochemistry, where it is one of the largest organic molecules detected in the interstellar gas. It is highly abundant in star-forming regions and its stability and degradation pathways provide insights into the chemical pathways in the interstellar medium . The UV photodestruction rate of DME has been studied, and it is considered relatively unimportant for DME in shielded hot core regions, suggesting that gas phase processes are likely responsible for its formation in space .

Applications De Recherche Scientifique

Alternative Fuel for Compression Ignition Engines : Dimethyl ether (DME) is explored as an alternative to conventional diesel fuel, with benefits like low emissions of NOx, HC, CO, and particularly low PM emissions due to its molecular structure. DME exhibits superior atomization and vaporization characteristics compared to conventional diesel. However, challenges include modifying engine components and developing methods to reduce NOx emissions (Park & Lee, 2014).

Mass Spectrometry Applications : DME has been used in chemical ionization mass spectrometry for the characterization of various biologically active compounds, such as trichothecene toxins and nitramines. DME's ability to form characteristic adduct ions helps in differentiating among isomers and understanding fragmentation pathways (Burrows, 1994).

Catalytic Synthesis : Advances in catalyst design for DME synthesis via dehydration from methanol or tandem catalysis from synthesis gas (syngas) have been significant. The focus has been on metal deposition mode, support modification, and reaction routes to enhance catalytic efficiency (Sun, Yang, Yoneyama, & Tsubaki, 2014).

Environmental Impact and Fuel Properties : Studies on DME as a propellant, coolant, and alternative clean fuel for diesel engines have shown its potential for high performance and low emissions. It can be produced from various feedstocks and processed into valuable co-products like hydrogen (Azizi, Rezaeimanesh, Tohidian, & Rahimpour, 2014).

Combustion and Emission Characteristics : Research on DME's combustion process in engines, particularly its interaction with turbulence and emissions of pollutants, is crucial for accurate prediction and control in technical combustion systems. Studies include detailed experiments on species and temperature measurements in DME flames (Fuest, Barlow, Chen, & Dreizler, 2012).

Hydrogen Carrier and Rural Fuel Applications : DME is considered as a hydrogen carrier due to its chemical structure and has potential applications in transportation, agriculture, and the hotel sector. It offers advantages like easy handling with existing LPG technology and low emissions (Gruber-Schmidt, 2017).

Fuel Cell Applications : The use of DME in fuel cells, particularly in the development of new electrocatalysts for DME oxidation and membrane electrode assemblies (MEAs), has been a focus area. The review of research in this field highlights DME's potential in portable fuel cell devices (Serov & Kwak, 2009).

Thermodynamic Properties : Studies on the gas phase PVT properties and second virial coefficients of DME provide essential data for its application as a clean alternative fuel and refrigerant. These properties are critical for understanding and improving the performance of DME in industrial applications (Yin & Wu, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

trideuterio(trideuteriomethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80425999 | |

| Record name | Dimethyl ether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

52.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl ether-d6 | |

CAS RN |

17222-37-6 | |

| Record name | Dimethyl ether-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80425999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl ether-d6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

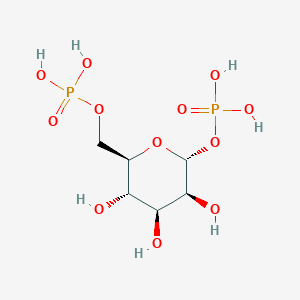

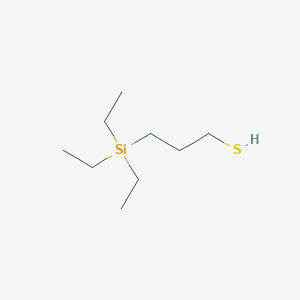

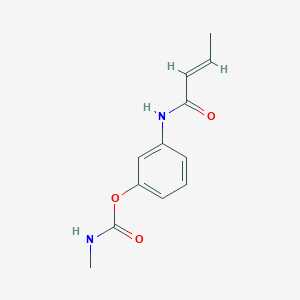

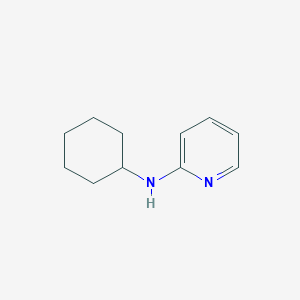

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)

![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)